Methyl 3-methylbenzofuran-6-carboxylate
Overview
Description
Methyl 3-methylbenzofuran-6-carboxylate is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methylbenzofuran-6-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones . Another method includes the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methylbenzofuran-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted benzofuran derivatives.
Scientific Research Applications
Methyl 3-methylbenzofuran-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Benzofuran derivatives have shown potential as antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of Methyl 3-methylbenzofuran-6-carboxylate depends on its specific application. In biological systems, benzofuran derivatives often interact with enzymes or receptors, leading to various biological effects. For example, they may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Psoralen: Used in the treatment of skin diseases such as cancer or psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with therapeutic applications.
Angelicin: Known for its use in phototherapy for skin conditions.
Uniqueness
Methyl 3-methylbenzofuran-6-carboxylate is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. Its methyl and ester groups can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H10O3 |
---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
methyl 3-methyl-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-10-5-8(11(12)13-2)3-4-9(7)10/h3-6H,1-2H3 |
InChI Key |
VIICZVKGFHCHON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C1C=CC(=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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